molecular formula C8H10N2O2 B3270640 N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide CAS No. 53175-17-0

N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide

Cat. No.: B3270640
CAS No.: 53175-17-0
M. Wt: 166.18 g/mol
InChI Key: NROMSYCRUWXAEX-UHFFFAOYSA-N
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Description

N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . This compound is characterized by the presence of a pyridine ring with an oxidized nitrogen atom, which imparts unique chemical properties.

Preparation Methods

The synthesis of N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide typically involves the reaction of pyridine derivatives with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The oxidized nitrogen atom in the pyridine ring can participate in redox reactions, influencing various biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide can be compared with other pyridine derivatives such as:

Properties

IUPAC Name

N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-7(11)9-6-8-4-2-3-5-10(8)12/h2-5H,6H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROMSYCRUWXAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=CC=[N+]1[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306515
Record name N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53175-17-0
Record name NSC177226
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177226
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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